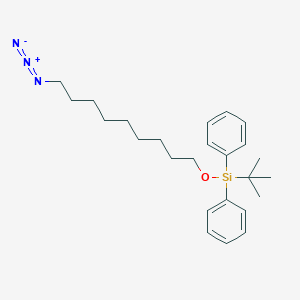
((9-Azidononyl)oxy)(tert-butyl)diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((9-Azidononyl)oxy)(tert-butyl)diphenylsilane: is a specialized organosilicon compound. It features a unique combination of an azido group, a tert-butyl group, and diphenylsilane, making it valuable in various chemical applications. The azido group is known for its reactivity, particularly in click chemistry, while the tert-butyl and diphenylsilane groups provide stability and hydrophobic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane typically involves the following steps:
Formation of 9-Azidononanol: This intermediate is prepared by reacting 9-bromononanol with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Silylation Reaction: The 9-azidononanol is then reacted with tert-butylchlorodiphenylsilane in the presence of a base such as triethylamine. This reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions, leading to higher yields and purity.
Purification Techniques: Methods such as distillation, recrystallization, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azido group can undergo nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in the presence of alkynes, forming stable triazole rings.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, reflux conditions.
Click Chemistry: Copper(I) catalysts, alkynes, room temperature.
Reduction: LiAlH4, ether solvents, low temperatures.
Major Products:
Amines: From reduction of the azido group.
Triazoles: From click chemistry reactions.
Scientific Research Applications
Chemistry: : ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane is used in the synthesis of complex organic molecules, particularly in click chemistry for the formation of triazoles.
Biology: : The compound is utilized in bioconjugation techniques, where it helps in attaching biomolecules to surfaces or other molecules through click chemistry.
Industry: : The compound is used in the production of advanced materials, such as polymers and coatings, where its unique chemical properties enhance performance.
Mechanism of Action
The mechanism of action of ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazole rings. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications.
Comparison with Similar Compounds
(Benzyloxy)(tert-butyl)diphenylsilane: Similar in structure but with a benzyloxy group instead of an azido group.
tert-Butyl(chloro)diphenylsilane: Contains a chloro group instead of an azido group.
Uniqueness:
Reactivity: The azido group in ((9-Azidononyl)oxy)(tert-butyl)diphenylsilane provides unique reactivity, particularly in click chemistry, which is not present in the similar compounds.
Applications: The presence of the azido group expands its applications in bioconjugation and material science compared to its analogs.
Properties
IUPAC Name |
9-azidononoxy-tert-butyl-diphenylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N3OSi/c1-25(2,3)30(23-17-11-9-12-18-23,24-19-13-10-14-20-24)29-22-16-8-6-4-5-7-15-21-27-28-26/h9-14,17-20H,4-8,15-16,21-22H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOYDEVKHDYIBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N3OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














